Valiglurax

Catalog No.
S546549
CAS No.
M.F
C16H10F3N5
M. Wt
329.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valiglurax

Product Name

Valiglurax

IUPAC Name

N-(2H-pyrazolo[3,4-b]pyridin-3-yl)-1-(trifluoromethyl)isoquinolin-6-amine

Molecular Formula

C16H10F3N5

Molecular Weight

329.28 g/mol

InChI

InChI=1S/C16H10F3N5/c17-16(18,19)13-11-4-3-10(8-9(11)5-7-20-13)22-15-12-2-1-6-21-14(12)23-24-15/h1-8H,(H2,21,22,23,24)

InChI Key

RUEXKBWCUUFJMY-UHFFFAOYSA-N

SMILES

C1=CC2=C(NN=C2N=C1)NC3=CC4=C(C=C3)C(=NC=C4)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Valiglurax, VU2957; VU-2957; VU 2957; VU0652957; VU-0652957; VU 0652957;

Canonical SMILES

C1=CC2=C(NN=C2N=C1)NC3=CC4=C(C=C3)C(=NC=C4)C(F)(F)F

Description

The exact mass of the compound Valiglurax is 329.0888 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Kinase Inhibitor

One of the primary areas of research for Valiglurax is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in regulating various cellular processes. By inhibiting specific kinases, researchers can gain insights into their function and explore therapeutic possibilities for diseases where these kinases are dysregulated. Studies suggest Valiglurax might target specific kinases, although further investigation is needed to identify the exact targets and their roles in cellular signaling [1].

Source

Procurenet [1]:

Cellular and Molecular Biology Research

Source

Procurenet [1]:

Valiglurax, also known as VU0652957, is a novel compound classified as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGlu4). This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease. Valiglurax enhances the receptor's activity through allosteric modulation rather than direct agonism, which may lead to fewer side effects compared to traditional receptor agonists .

. Initially, an acylation reaction is performed, followed by a microwave-assisted Bischler–Napieralski reaction that produces a trifluoromethyl imine intermediate. Subsequent oxidation and aromatization steps yield the desired bromo isoquinoline. A significant aspect of the synthesis includes the conversion of an isoquinoline derivative into its corresponding N-oxide, which is then treated with trifluoromethyl trimethylsilane to facilitate purification. The final steps involve a Buchwald coupling reaction followed by deprotection to yield Valiglurax .

Valiglurax has been shown to activate mGlu4 receptors effectively, which are implicated in various neurological functions. In preclinical studies, it demonstrated significant efficacy in models of Parkinson's disease by enhancing glutamatergic signaling without directly stimulating the receptor. This mechanism may provide neuroprotective effects and improve motor function in affected individuals . Additionally, pharmacokinetic studies indicated that Valiglurax could achieve substantial plasma exposure and bioavailability when formulated appropriately .

The synthesis of Valiglurax can be summarized in the following steps:

  • Acylation: Initial acylation of a precursor compound.
  • Bischler–Napieralski Reaction: Microwave-assisted reaction to form trifluoromethyl imine.
  • Oxidation/Aromatization: Using manganese dioxide in refluxing xylene to yield bromo isoquinoline.
  • Conversion to N-Oxide: Treating isoquinoline with appropriate reagents.
  • Trifluoromethylation: Using trifluoromethyl trimethylsilane for purification.
  • Buchwald Coupling: Coupling with protected pyrazolo derivatives.
  • Deprotection: Final deprotection step using trifluoroacetic acid to obtain Valiglurax .

Valiglurax is primarily being investigated for its potential in treating neurodegenerative disorders such as Parkinson's disease. Its ability to modulate mGlu4 receptors suggests applications in enhancing motor control and providing neuroprotection against excitotoxicity associated with glutamate signaling . Ongoing research aims to explore its efficacy in various neurological conditions and optimize its formulation for clinical use.

Interaction studies have demonstrated that Valiglurax exhibits a favorable pharmacokinetic profile, with enhanced solubility achieved through specific formulation techniques such as spray-dried dispersions. These formulations significantly improve oral bioavailability and dissolution rates, making it more effective for therapeutic applications . The compound's interactions with other pharmacological agents are also under investigation to assess potential synergistic effects or adverse interactions.

Valiglurax shares structural and functional similarities with several other compounds that act on mGlu receptors. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
VU0418506Positive allosteric modulator of mGlu4Potent and selective; suitable pharmacokinetics
1H-pyrazolo[4,3-b]pyridin-3-aminemGlu4 positive allosteric modulatorCharacterized for safety in preclinical studies
1,2,4-oxadiazole derivativesmGlu4 receptor positive allosteric modulatorsDisplayed varying EC50 values; broader structural diversity

Valiglurax is unique due to its specific structural modifications that enhance its activity at the mGlu4 receptor while minimizing off-target effects, making it a promising candidate for further development in treating neurological disorders .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

329.08882983 g/mol

Monoisotopic Mass

329.08882983 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
Discovery of VU2957 (Valiglurax): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease

Explore Compound Types